molecular formula C16H18FN3O3 B4454703 5-(4-fluorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide

5-(4-fluorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide

Cat. No.: B4454703
M. Wt: 319.33 g/mol
InChI Key: XLLYKXKCIKZHEP-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide (CAS 688050-36-4) is a synthetic small molecule featuring an isoxazole core, a fluorophenyl substituent, and a morpholinoethyl carboxamide side chain. This structure is characteristic of compounds investigated for their potential pharmacological activity. The compound is primarily of interest in pharmaceutical research, particularly in the development of therapies for central nervous system (CNS) disorders. Its structure is designed to interact with specific receptors or enzymes in the brain, and it is being studied for its potential in addressing conditions such as depression and anxiety . Structurally, it belongs to a class of phenyl-isoxazole-carboxamide derivatives. Research on analogous compounds has demonstrated that this structural framework can exhibit potent biological activity. For instance, closely related isoxazole-carboxamide molecules have shown significant antiproliferative effects against a range of cancer cell lines in preclinical studies, including melanoma and colon adenocarcinoma . Furthermore, heterocyclic derivatives like this one are increasingly explored in oncology research for their potential to overcome multidrug resistance (MDR) in cancer cells by inhibiting efflux proteins such as P-glycoprotein (P-gp) . The presence of the morpholine ring and fluorophenyl group are common features in modern drug discovery, contributing to favorable physicochemical properties and target binding. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c17-13-3-1-12(2-4-13)15-11-14(19-23-15)16(21)18-5-6-20-7-9-22-10-8-20/h1-4,11H,5-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLYKXKCIKZHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Fluorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide is a synthetic compound belonging to the isoxazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and enzyme inhibition properties.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H15_{15}FN2_{2}O2_{2}
  • IUPAC Name : this compound
  • CAS Number : 912784-67-9

The presence of the 4-fluorophenyl and 2-morpholinoethyl groups is believed to enhance its pharmacological properties, influencing both solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Activity

Preliminary studies suggest that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, in vitro tests have demonstrated significant reductions in cell viability across different types of cancer cells, with IC50_{50} values indicating effective potency.

2. Anti-inflammatory Properties

The compound has shown potential in reducing inflammation markers in vitro. Studies have reported decreased levels of pro-inflammatory cytokines when treated with this compound, suggesting possible therapeutic applications in inflammatory diseases.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific kinases involved in cancer signaling pathways. This inhibition could disrupt critical pathways that cancer cells utilize for growth and survival.

Comparative Analysis with Similar Compounds

A comparative analysis highlights unique aspects of this compound against structurally similar compounds:

Compound NameStructureNotable Activity
5-(4-Chlorophenyl)-isoxazole-3-carboxylic acidStructureAnticancer activity
N-(4-Methoxyphenyl)-isoxazole-3-carboxamideStructureAntioxidant properties
5-(1H-indazol-5-yl)-N-(2-pyridin-4-ylethyl)isoxazole-3-carboxamideStructureKinase inhibition

The morpholino group enhances solubility and bioavailability, potentially making it a more favorable candidate for drug development compared to analogs lacking this feature.

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, this compound was tested for its ability to induce apoptosis. The results indicated a significant reduction in cell viability (p < 0.05), particularly in breast and lung cancer models.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The treatment resulted in a marked decrease in TNF-alpha and IL-6 levels, supporting its potential use in treating inflammatory disorders.

The mechanism of action involves the interaction with specific molecular targets such as enzymes and receptors. The compound may modulate these targets' activities, leading to various biological effects including:

  • Induction of apoptosis through caspase activation.
  • Inhibition of NF-kB signaling pathways related to inflammation.
  • Disruption of kinase signaling cascades critical for tumor proliferation.

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Properties : It has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases, which are crucial in cancer signaling pathways.

Anticancer Research

A significant body of research has focused on the anticancer properties of 5-(4-fluorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide. Notably:

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity against these cells. The mechanism involves apoptosis induction through the inhibition of key signaling pathways associated with cell survival .

Anti-inflammatory Studies

The compound has also been investigated for its anti-inflammatory effects:

  • Inflammation Model : In a murine model of acute inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent. This finding supports its application in treating conditions characterized by excessive inflammation .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Cancer Cell Lines Study :
    • A study demonstrated significant cytotoxic effects on breast cancer cell lines, correlating with downregulation of survival signaling pathways.
  • Inflammation Model Study :
    • In murine models, treatment led to a marked decrease in inflammatory markers, supporting its potential use in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Morpholine Presence
Target Compound (688050-36-4) C₁₆H₁₈FN₃O₃ 319.33 Isoxazole 4-Fluorophenyl, 2-morpholinoethyl Yes (ethyl-linked)
5-Methyl-N-(4-methyl-3-nitrophenyl)-... (544421-14-9) C₁₈H₁₅N₃O₄ 337.33 Isoxazole Methyl, 3-nitro-4-methylphenyl No
5-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-... (747414-24-0) C₄₁H₄₄N₄O₅ 696.81 Isoxazole Benzyloxy, isopropyl, 4-morpholinomethyl Yes (methyl-linked)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-... (N/A) C₁₂H₈ClF₃N₂OS 328.72 Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl No

Key Comparative Insights

a) Core Structure Variations :
  • The target compound and two analogs (544421-14-9, 747414-24-0) share an isoxazole core , while the pyrazole-based compound () differs in heterocyclic architecture, which may alter electronic properties and target selectivity .
b) Substituent Effects :
  • Fluorine vs.
  • Morpholine Linkage: The target’s ethyl-linked morpholine (vs.
c) Molecular Weight and Solubility :
  • The target compound (319.33 g/mol) has a lower molecular weight than 747414-24-0 (696.81 g/mol), suggesting better bioavailability and membrane permeability .
  • The morpholinoethyl group in the target likely improves aqueous solubility compared to non-morpholine analogs like 544421-14-9 .

Q & A

How can researchers optimize the synthetic route for 5-(4-fluorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide to improve yield and purity?

Basic Research Focus
The synthesis of isoxazole carboxamides often suffers from low yields due to competing side reactions. For example, a structurally similar compound (N-(5-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide) achieved only 18% yield under standard coupling conditions . To optimize:

  • Reagent Ratios : Use stoichiometric excess of coupling agents (e.g., EDCI/HOBt) to drive amide bond formation.
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates.
  • Purification : Employ gradient HPLC to isolate the target compound from byproducts, as demonstrated in multi-step syntheses of thiadiazole-carboxamide derivatives .
  • Ultrasound-Assisted Methods : Enhance reaction rates and yields, as reported for analogous thiadiazole syntheses .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Focus
Structural validation requires multi-modal characterization:

  • 1H/13C NMR : Assign peaks using deuterated DMSO to confirm substituent positions (e.g., fluorophenyl δ ~7.5 ppm, morpholinoethyl δ ~2.2–3.5 ppm) .
  • HRMS : Verify molecular ion [M+H]+ with <5 ppm mass accuracy (e.g., C17H13ClFN2O3: calcd. 347.0593, found 347.0599) .
  • HPLC-PDA : Monitor purity (>95%) and detect trace impurities from incomplete coupling or hydrolysis .

How should researchers design assays to evaluate mitochondrial targeting or toxicity?

Advanced Research Focus
Mitochondrial assays require careful handling to avoid artifacts:

  • Mitochondrial Isolation : Use differential centrifugation (e.g., C57BL6/J mouse liver mitochondria) in sucrose-Tris-EGTA buffer with BSA to maintain integrity .
  • Compound Solubility : Maintain ≤1% DMSO to prevent membrane disruption .
  • Functional Assays :
    • Respiration : Measure oxygen consumption (Clark electrode) with substrates like malate/glutamate.
    • Membrane Potential : Use Rh123 fluorescence quenching to assess ΔΨm changes .
    • Calcium Retention Capacity : Titrate CaCl2 until permeability transition pore (mPTP) opens .

How can conflicting bioactivity data across studies be resolved?

Advanced Research Focus
Discrepancies often arise from assay conditions or compound stability:

  • DMSO Effects : Verify that DMSO concentration does not alter target binding (e.g., mitochondrial assays are sensitive to >0.5% DMSO) .
  • Metabolic Stability : Test compound degradation in assay buffers (e.g., pH 7.4, 37°C) via LC-MS over 24 hours.
  • Cell Permeability : Compare results in intact cells vs. isolated organelles. For example, a compound may inhibit mPTP in isolated mitochondria but show no effect in whole-cell assays due to poor permeability .

What computational strategies predict target engagement and selectivity?

Advanced Research Focus
Leverage structural analogs and molecular modeling:

  • Molecular Docking : Use the fluorophenyl-morpholinoethyl motif to screen kinase or GPCR targets. Analogous oxadiazole-carboxamides show affinity for kinases via hinge-region interactions .
  • Pharmacophore Mapping : Align with diarylisoxazole inhibitors (e.g., thiazole derivatives) to identify conserved binding motifs .
  • ADMET Prediction : Calculate logP (e.g., ~2.5 for similar compounds) to optimize blood-brain barrier penetration or hepatic clearance .

How do structural modifications influence biological activity?

Advanced Research Focus
Compare with derivatives to establish structure-activity relationships (SAR):

  • Fluorophenyl vs. Trifluoromethyl : Fluorine enhances metabolic stability but may reduce solubility. Replace with CF3 groups (as in oxadiazole analogs) to balance lipophilicity .
  • Morpholinoethyl Chain : Shorten or substitute with piperazine to modulate CNS penetration, as seen in thiadiazole-carboxamide CNS agents .
  • Isoxazole Ring : Replace with oxadiazole or thiazole to alter electron density and binding kinetics .

What in vivo models are suitable for preclinical testing?

Advanced Research Focus
Prioritize models with translational relevance:

  • Zebrafish : Screen for acute toxicity and mitochondrial dysfunction (e.g., heart rate changes) .
  • Rodent PK/PD : Measure plasma half-life (t1/2) and tissue distribution using radiolabeled compound (e.g., 14C-tracing).
  • Disease Models : Test in murine models of neurodegeneration (e.g., MPTP-induced Parkinson’s) if mitochondrial targeting is confirmed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(4-fluorophenyl)-N-(2-morpholinoethyl)isoxazole-3-carboxamide

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